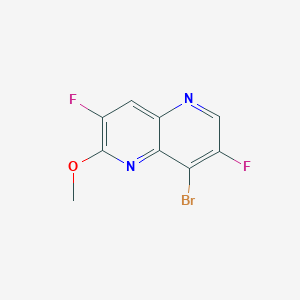










|
REACTION_CXSMILES
|
CN(C)C=[C:4]([F:24])[C:5]([C:7]1[C:12]([NH:13][C:14](=O)[O:15][C:16](C)(C)C)=[CH:11][C:10]([F:21])=[C:9](OC)[N:8]=1)=O.P(Br)(Br)[Br:27]>FC(F)(F)C(O)=O.ClCCl.O.C(=O)([O-])[O-].[K+].[K+]>[Br:27][C:11]1[C:10]([F:21])=[CH:9][N:8]=[C:7]2[C:12]=1[N:13]=[C:14]([O:15][CH3:16])[C:4]([F:24])=[CH:5]2 |f:2.3,5.6.7|
|


|
Name
|
1,1-dimethylethyl [2-[3-(dimethylamino)-2-fluoroacryloyl]-5-fluoro-6-(methyloxy)-3-pyridinyl]carbamate
|
|
Quantity
|
2.15 g
|
|
Type
|
reactant
|
|
Smiles
|
CN(C=C(C(=O)C1=NC(=C(C=C1NC(OC(C)(C)C)=O)F)OC)F)C
|
|
Name
|
trifluoroacetic acid dichloromethane
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
FC(C(=O)O)(F)F.ClCCl
|
|
Name
|
|
|
Quantity
|
0.68 mL
|
|
Type
|
reactant
|
|
Smiles
|
P(Br)(Br)Br
|
|
Name
|
|
|
Quantity
|
0.68 mL
|
|
Type
|
reactant
|
|
Smiles
|
P(Br)(Br)Br
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
|
Type
|
ADDITION
|
|
Details
|
The residue was treated with ˜50 ml 2M ammonia in methanol until basic and
|
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
|
Type
|
CUSTOM
|
|
Details
|
This residue was dried in vacuo
|
|
Type
|
CUSTOM
|
|
Details
|
then chromatographed
|
|
Type
|
WASH
|
|
Details
|
eluting with 0-10% methanol in ethyl acetate affording a solid (3.64 g), 8-hydroxy-3,7-difluoro-2-(methyloxy)-1,5-naphthyridine
|
|
Type
|
DISSOLUTION
|
|
Details
|
8-Hydroxy-3,7-difluoro-2-(methyloxy)-1,5-naphthyridine (3.64 g) was dissolved in N,N-dimethylformamide (20 ml)
|
|
Type
|
FILTRATION
|
|
Details
|
Filtration
|
|
Type
|
CUSTOM
|
|
Details
|
drying in vacuo
|


Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC=1C(=CN=C2C=C(C(=NC12)OC)F)F
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.95 g | |
| YIELD: PERCENTYIELD | 57% | |
| YIELD: CALCULATEDPERCENTYIELD | 57.4% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |